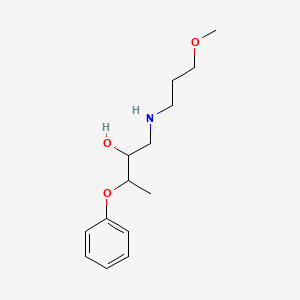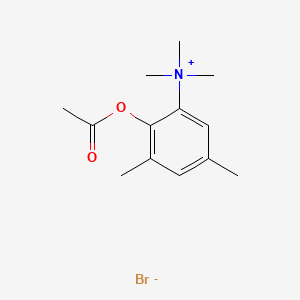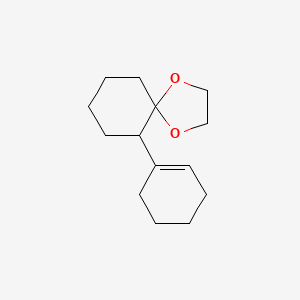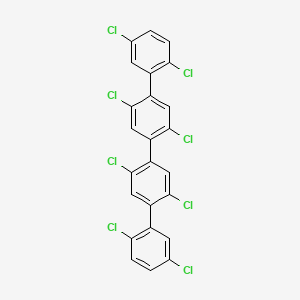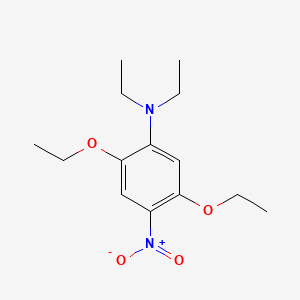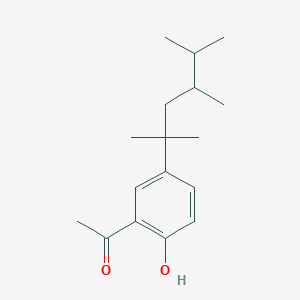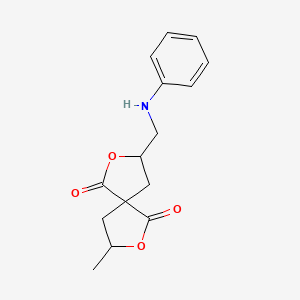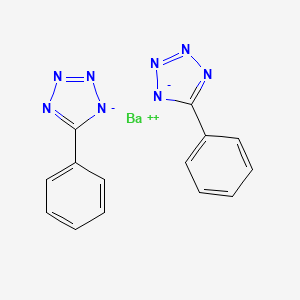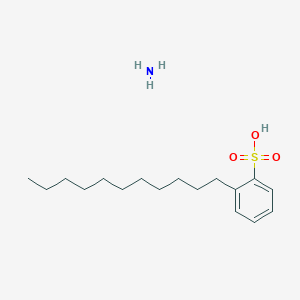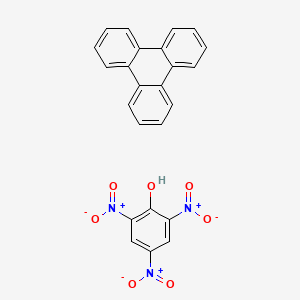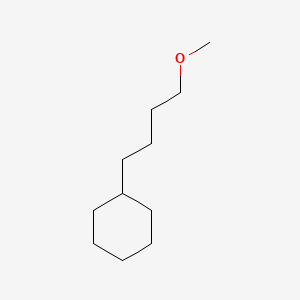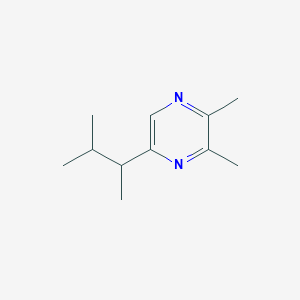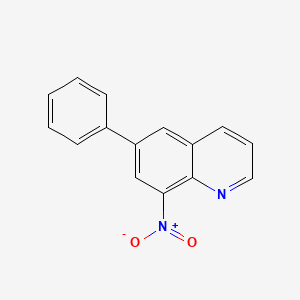
8-Nitro-6-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-6-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H10N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a nitro group at the 8th position and a phenyl group at the 6th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-phenylquinoline typically involves the nitration of 6-phenylquinoline. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 80°C to 150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent quality and yield. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitro-6-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 8-Amino-6-phenylquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Nitro-6-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 8-Nitro-6-phenylquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of DNA synthesis and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-Phenylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the phenyl group, which affects its overall chemical properties and reactivity.
8-Amino-6-phenylquinoline: A reduced form of 8-Nitro-6-phenylquinoline with different biological activities
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propiedades
Número CAS |
68527-70-8 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
8-nitro-6-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-10H |
Clave InChI |
BCLHTQDIOYYNKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


